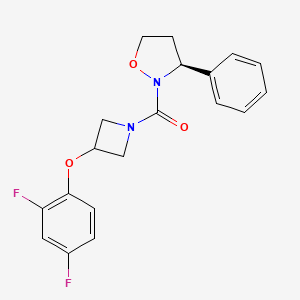
1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) is a deuterated alcohol compound. Deuterium is a stable isotope of hydrogen, and in this compound, it replaces the hydrogen atoms, making it a valuable tool in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Vorbereitungsmethoden
The synthesis of 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) typically involves the deuteration of heptanol. This process can be achieved through catalytic exchange reactions where heptanol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial production methods may involve the use of deuterated water (D2O) as a source of deuterium. The heptanol is reacted with D2O under specific conditions to achieve the desired level of deuteration.
Analyse Chemischer Reaktionen
1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: The compound can be oxidized to form heptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form heptanoyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) is widely used in scientific research due to its deuterated nature. Some of its applications include:
NMR Spectroscopy: The compound is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Isotope Labeling: It is used in metabolic studies to trace the pathways of heptanol metabolism in biological systems.
Pharmaceutical Research: The compound is used in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industrial Applications: It is used in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) is primarily related to its role as a deuterated compound. In NMR spectroscopy, the presence of deuterium atoms affects the magnetic environment of the molecule, providing valuable information about the molecular structure and interactions. In biological systems, the deuterium atoms can alter the metabolic pathways and rates, providing insights into the metabolism and function of heptanol.
Vergleich Mit ähnlichen Verbindungen
1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) can be compared with other deuterated alcohols such as:
1-Octan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d17-ol: Similar in structure but with an additional carbon atom, making it useful for studying longer-chain alcohols.
1-Pentan-1,1,2,2,3,3,4,4,5,5,5-d11-ol: A shorter-chain deuterated alcohol used for studying shorter-chain alcohols.
1-Butan-1,1,2,2,3,3,4,4,4-d9-ol: Another shorter-chain deuterated alcohol with applications in similar research areas.
The uniqueness of 1-Heptan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-d15-ol(9CI) lies in its specific chain length and level of deuteration, making it particularly valuable for studies requiring these specific characteristics.
Eigenschaften
Molekularformel |
C7H16O |
|---|---|
Molekulargewicht |
131.29 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |
InChI-Schlüssel |
BBMCTIGTTCKYKF-PMELWRBQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
Kanonische SMILES |
CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


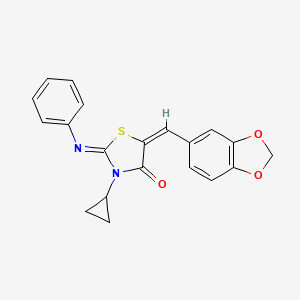
![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)
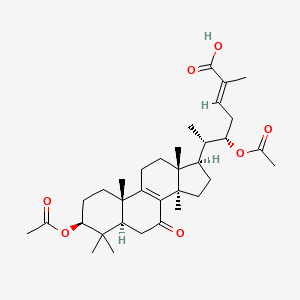
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)



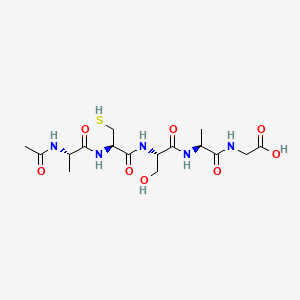
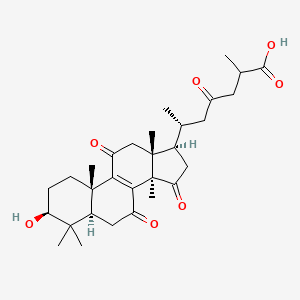
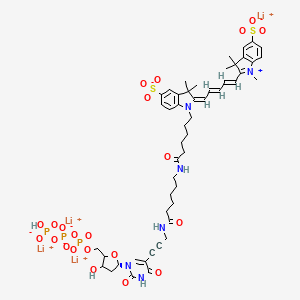
![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)

